6-Methyl-6-phenylcyclohepta-2,4-dien-1-one
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Overview
Description
6-Methyl-6-phenylcyclohepta-2,4-dien-1-one is an organic compound with a unique structure characterized by a seven-membered ring containing both methyl and phenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6-phenylcyclohepta-2,4-dien-1-one can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the cycloheptadienone structure. Specific reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale synthesis often requires careful control of reaction parameters to ensure consistent quality and yield. Catalysts and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-6-phenylcyclohepta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
6-Methyl-6-phenylcyclohepta-2,4-dien-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can provide insights into biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-Methyl-6-phenylcyclohepta-2,4-dien-1-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action can reveal its potential as a therapeutic agent or a chemical tool .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienone: A five-membered ring analog with similar reactivity but different structural properties.
Tropone: Another seven-membered ring compound with distinct electronic properties and reactivity.
Uniqueness
6-Methyl-6-phenylcyclohepta-2,4-dien-1-one is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and physical properties. These features make it valuable for various applications and distinguish it from other similar compounds .
Properties
CAS No. |
64277-33-4 |
---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
6-methyl-6-phenylcyclohepta-2,4-dien-1-one |
InChI |
InChI=1S/C14H14O/c1-14(12-7-3-2-4-8-12)10-6-5-9-13(15)11-14/h2-10H,11H2,1H3 |
InChI Key |
UYMPMKURAKXEJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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